molecular formula C8H10N2O B019863 1-(Pyridin-2-ylamino)propan-2-one CAS No. 108245-63-2

1-(Pyridin-2-ylamino)propan-2-one

Cat. No. B019863
CAS RN: 108245-63-2
M. Wt: 150.18 g/mol
InChI Key: ZTOJPZCHEATVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-ylamino)propan-2-one, also known as Pyridinylaminopropanone (PAP), is a chemical compound that has been extensively studied for its potential applications in various fields of research. PAP is a yellow crystalline powder with a molecular weight of 177.22 g/mol, and its chemical formula is C9H10N2O.

Mechanism of Action

The mechanism of action of PAP is not fully understood, but it is believed to inhibit the activity of several enzymes by binding to their active sites. PAP has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways and have been implicated in the development of cancer. PAP has also been shown to have neuroprotective effects, possibly through the inhibition of oxidative stress and inflammation.
Biochemical and Physiological Effects:
PAP has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, PAP has been shown to have antioxidant and anti-inflammatory effects. PAP has also been shown to promote the differentiation of neural stem cells into neurons, suggesting that it may have potential applications in regenerative medicine.

Advantages and Limitations for Lab Experiments

One advantage of using PAP in lab experiments is its relatively low cost and ease of synthesis. PAP is also stable under a wide range of conditions, making it a useful tool for studying enzyme inhibition and other biochemical processes. However, PAP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on PAP. One area of interest is the development of PAP derivatives with improved potency and selectivity for specific enzymes. PAP has also been studied for its potential applications in the treatment of neurodegenerative diseases, and further research in this area could lead to the development of new therapies. Additionally, PAP has been investigated as a potential anticancer agent, and further studies could lead to the development of new cancer treatments. Finally, PAP has shown promise as a tool for studying enzyme inhibition and other biochemical processes, and further research could lead to new insights into these processes.

Synthesis Methods

The synthesis of PAP can be achieved through a multi-step process involving the reaction of pyridine-2-carboxylic acid with oxalyl chloride to form pyridine-2-carbonyl chloride. This intermediate is then reacted with 2-amino-1-propanol in the presence of a base to yield PAP. The purity of the product can be increased by recrystallization from ethanol.

Scientific Research Applications

PAP has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and neuroscience. PAP has been shown to inhibit the activity of several enzymes, including tyrosine kinases, and has been investigated as a potential anticancer agent. PAP has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

108245-63-2

Product Name

1-(Pyridin-2-ylamino)propan-2-one

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(pyridin-2-ylamino)propan-2-one

InChI

InChI=1S/C8H10N2O/c1-7(11)6-10-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,9,10)

InChI Key

ZTOJPZCHEATVLH-UHFFFAOYSA-N

SMILES

CC(=O)CNC1=CC=CC=N1

Canonical SMILES

CC(=O)CNC1=CC=CC=N1

synonyms

2-Propanone,(2-pyridylamino)-(6CI)

Origin of Product

United States

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